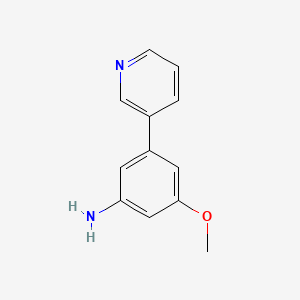

3-Methoxy-5-(pyridin-3-yl)aniline

Description

3-Methoxy-5-(pyridin-3-yl)aniline is an aromatic amine featuring a methoxy group (-OCH₃) and a pyridine ring attached to a benzene core. The methoxy group is an electron-donating substituent, while the pyridine moiety introduces electron-withdrawing and hydrogen-bonding capabilities. This combination of functional groups makes the compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its structure enables participation in diverse reactions, including nucleophilic substitution, metal-catalyzed cross-coupling, and coordination chemistry .

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

3-methoxy-5-pyridin-3-ylaniline |

InChI |

InChI=1S/C12H12N2O/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9/h2-8H,13H2,1H3 |

InChI Key |

YAVJJBHOIKFDFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)N)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Suzuki–Miyaura Cross-Coupling Reaction

The most common and industrially favored method for synthesizing 3-Methoxy-5-(pyridin-3-yl)aniline is the Suzuki–Miyaura coupling reaction. This palladium-catalyzed cross-coupling involves the reaction between an aryl halide and an organoboron compound under basic conditions to form the biaryl linkage.

-

- Aryl halide: 3-Methoxyaniline derivative bearing a halogen (commonly bromine or iodine) at the 5-position.

- Organoboron reagent: Pyridin-3-yl boronic acid or ester.

-

- Palladium catalysts such as Pd(PPh3)4 or Pd2(dba)3.

- Phosphine ligands like Xantphos enhance catalytic efficiency.

-

- Solvents: Polar aprotic solvents such as dimethylformamide or toluene.

- Base: Potassium carbonate or sodium tert-butoxide.

- Temperature: Typically 80–120 °C.

- Atmosphere: Inert nitrogen or argon to prevent oxidation.

-

- Oxidative addition of the aryl halide to Pd(0).

- Transmetalation with the boronic acid.

- Reductive elimination to form the biaryl product.

-

- High yields and selectivity.

- Scalability for industrial production.

- Tolerance of various functional groups.

| Parameter | Details |

|---|---|

| Aryl halide | 3-Methoxy-5-bromoaniline |

| Organoboron reagent | 3-Pyridinylboronic acid |

| Catalyst | Pd(PPh3)4 (5 mol%) |

| Base | Potassium carbonate |

| Solvent | Dimethylformamide |

| Temperature | 100 °C |

| Reaction time | 12 hours |

| Yield | 75–85% |

This method is well-documented for producing this compound with high purity and reproducibility.

Alternative Synthetic Approaches

While Suzuki coupling is dominant, alternative methods have been explored:

N-Alkylation of 3-Methoxyaniline:

- Reaction of 3-methoxyaniline with pyridin-3-yl-containing alkyl halides under basic conditions.

- Requires careful stoichiometric control to avoid multiple alkylations and side products.

- Less commonly used due to lower selectivity.

-

- Emerging methods involve direct arylation of 3-methoxyaniline at the 5-position using palladium or other transition metal catalysts.

- These methods reduce the need for pre-functionalized halides but often require harsh conditions and have limited substrate scope.

-

- Coupling of 3-methoxy-5-formylpyridine with ammonia or amines followed by reduction.

- Less straightforward and less efficient for this specific substitution pattern.

Reaction Optimization and Analytical Characterization

Reaction Optimization Parameters

- Catalyst Loading: Typically 3–10 mol% palladium catalyst; optimization balances cost and yield.

- Base Selection: Potassium carbonate is preferred for mildness; sodium tert-butoxide offers higher reactivity but may cause side reactions.

- Solvent Effects: Polar aprotic solvents enhance solubility of reagents and catalyst stability.

- Temperature Control: Elevated temperatures (100–120 °C) accelerate reaction but risk decomposition; optimization is critical.

- Inert Atmosphere: Prevents oxidation of palladium catalyst and sensitive functional groups.

Purification Techniques

- Column Chromatography: Silica gel chromatography to separate product from catalyst residues and side products.

- Recrystallization: From ethanol or ethyl acetate to improve purity.

- Preparative High-Performance Liquid Chromatography: For analytical grade purity (>95%).

Analytical Characterization

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | Structural confirmation | Proton and carbon NMR confirm methoxy, aniline, and pyridine protons and carbons. |

| Mass Spectrometry | Molecular weight verification | Expected molecular ion peak at m/z 200.24 consistent with C12H12N2O. |

| High-Performance Liquid Chromatography | Purity assessment | Purity typically >95% after purification. |

| X-ray Crystallography | Definitive structural analysis | Applied if single crystals are obtained; confirms substitution pattern. |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki–Miyaura Coupling | 3-Methoxy-5-bromoaniline + 3-pyridinylboronic acid | Pd catalyst, K2CO3, DMF, 100 °C, 12 h | 75–85 | High yield, scalable, selective | Requires pre-functionalized halide |

| N-Alkylation | 3-Methoxyaniline + pyridin-3-yl alkyl halide | Base, polar solvent, mild heat | 40–60 | Simple reagents | Lower selectivity, side products |

| Direct C–H Arylation | 3-Methoxyaniline + pyridine derivative | Pd catalyst, high temperature | Variable | Avoids halide pre-functionalization | Harsh conditions, limited scope |

| Reductive Amination | 3-Methoxy-5-formylpyridine + NH3 | Reducing agent, acidic/basic medium | Low | Conceptually straightforward | Multi-step, low efficiency |

Research Findings and Notes

- The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, facilitating selective functionalization at the 5-position.

- Coordination of the pyridine nitrogen and aniline amino group with transition metals has been explored, indicating the compound’s potential as a ligand in catalysis.

- Stability studies show sensitivity to strong acid or base due to the aniline moiety; storage under inert atmosphere at room temperature is recommended to prevent degradation.

- Computational studies support the synthetic strategy by predicting favorable electronic environments for coupling reactions and ligand behavior.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(pyridin-3-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-Methoxy-5-(pyridin-3-yl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(pyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The methoxy and pyridinyl groups contribute to its binding affinity and specificity for these targets. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with structurally related aniline derivatives:

Physicochemical and Functional Differences

Solubility: Pyridine-containing derivatives (e.g., this compound) exhibit moderate solubility in polar solvents (DMSO, ethanol) due to H-bonding . Trifluoromethyl analogs (e.g., 3-Methoxy-5-(trifluoromethyl)aniline) are less polar but more lipophilic, favoring organic solvents .

Reactivity :

- The pyridine ring in this compound facilitates coordination with transition metals (e.g., Pd, Cu), enhancing catalytic activity in cross-coupling reactions .

- Trifluoromethyl groups stabilize negative charges, making 3-Methoxy-5-(trifluoromethyl)aniline a better candidate for electrophilic substitution .

Thermal Stability :

- Pyridine derivatives generally have higher melting points (>100°C inferred) due to strong intermolecular interactions, whereas 3-Methoxy-5-(trifluoromethyl)aniline melts at 50–52°C .

Research Findings and Data Tables

Table 2: Key Physical Properties

| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| This compound | Not reported | 10 (DMSO) | 2.1 |

| 5-Methoxy-2-(pyridin-3-yl)aniline | Not reported | 15 (Ethanol) | 1.8 |

| 3-Methoxy-5-(trifluoromethyl)aniline | 50–52 | 5 (Chloroform) | 3.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.